

Application Note: Quantification of Acid Red 249 Using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Acid Red 249

Cat. No.: B3029386

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Abstract

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Acid Red 249**. The method utilizes a reversed-phase C18 column with a gradient elution profile and UV-Vis detection. This protocol is intended for researchers, scientists, and professionals in the drug development and chemical analysis fields requiring accurate determination of **Acid Red 249** in various sample matrices.

Introduction

Acid Red 249, also known as Tracid Brilliant Red B, is a weak acid dye containing a sulfate ion.^{[1][2]} It belongs to the single azo class of dyes and has the molecular formula $C_{29}H_{20}ClN_3Na_2O_{10}S_3$.^[3] Accurate quantification of this dye is crucial in various applications, including textile manufacturing, ink production, and safety assessments.^{[4][5]} High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for reliable quantification. The method detailed below is based on established principles for the analysis of similar acidic dyes.^{[6][7]}

Experimental

2.1. Instrumentation and Consumables

- HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3 μ m particle size).
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 μ m)
- HPLC vials

2.2. Reagents and Standards

- **Acid Red 249** reference standard
- Acetonitrile (HPLC grade)
- Ammonium acetate (HPLC grade)
- Deionized water (18.2 M Ω ·cm)

2.3. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below. These conditions are based on a method for the simultaneous analysis of other acid dyes and may require optimization for specific sample matrices.[6]

Parameter	Condition
Column	C18 Reversed-Phase (4.6 mm x 150 mm, 3 μ m)
Mobile Phase A	10 mM Ammonium acetate in Water : Acetonitrile (95:5, v/v)
Mobile Phase B	10 mM Ammonium acetate in Water : Acetonitrile (50:50, v/v)
Gradient Elution	2% B to 100% B over 21 minutes, hold at 100% B for 6 minutes
Flow Rate	1.0 mL/min
Column Temperature	40°C
Injection Volume	10 μ L
Detection	DAD or UV-Vis Detector at the maximum absorbance wavelength (λ_{max}) of Acid Red 249 (to be determined)

Protocols

3.1. Preparation of Standard Solutions

- **Stock Standard Solution (100 mg/L):** Accurately weigh 10.0 mg of **Acid Red 249** reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in Mobile Phase A and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock standard solution with Mobile Phase A to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 mg/L).

3.2. Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a soluble sample is as follows:

- Accurately weigh a known amount of the sample containing **Acid Red 249**.
- Dissolve the sample in a known volume of Mobile Phase A.
- Vortex and sonicate the solution to ensure complete dissolution of the analyte.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.3. Analysis Procedure

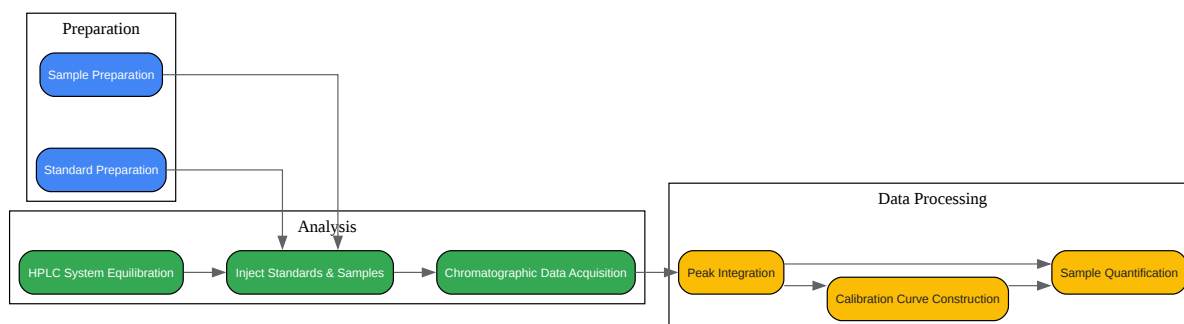
- Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared standard and sample solutions.
- Record the chromatograms and integrate the peak area corresponding to **Acid Red 249**.
- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Determine the concentration of **Acid Red 249** in the sample by interpolating its peak area from the calibration curve.

Results and Discussion

The retention time and peak shape for **Acid Red 249** should be consistent across all injections. The use of a Diode Array Detector is recommended to confirm the identity of the peak by comparing its UV-Vis spectrum with that of the reference standard.^[6] Method validation should be performed to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualization

The following diagram illustrates the logical workflow for the quantification of **Acid Red 249** using the described HPLC method.



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Caption: Workflow for the HPLC quantification of **Acid Red 249**.

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